molecular formula C18H17ClN4S B15003780 2-(7-chloroquinolin-4-yl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

2-(7-chloroquinolin-4-yl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B15003780
M. Wt: 356.9 g/mol
InChI Key: DTQWKLAEGZIEMY-UHFFFAOYSA-N
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Description

3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7th position and an amino group at the 4th position, linked to a thiourea moiety attached to a 3,5-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 7-chloroquinoline-4-amine with 3,5-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound inhibits DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell death . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA stands out due to its unique combination of a quinoline ring, thiourea moiety, and dimethylphenyl group.

Properties

Molecular Formula

C18H17ClN4S

Molecular Weight

356.9 g/mol

IUPAC Name

1-[(7-chloroquinolin-4-yl)amino]-3-(3,5-dimethylphenyl)thiourea

InChI

InChI=1S/C18H17ClN4S/c1-11-7-12(2)9-14(8-11)21-18(24)23-22-16-5-6-20-17-10-13(19)3-4-15(16)17/h3-10H,1-2H3,(H,20,22)(H2,21,23,24)

InChI Key

DTQWKLAEGZIEMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NNC2=C3C=CC(=CC3=NC=C2)Cl)C

Origin of Product

United States

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